molecular formula C18H19N5 B8040180 4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine

4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine

Cat. No.: B8040180
M. Wt: 305.4 g/mol
InChI Key: IUWDQLXUGUDVGW-UHFFFAOYSA-N
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Description

4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine is an aromatic diamine compound with significant potential in various scientific fields. This compound is characterized by its complex structure, which includes multiple amino groups attached to a benzene ring. It is known for its applications in organic synthesis, particularly in the development of polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diaminophenyl derivatives with benzene-1,3-diamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of multiple amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts are often used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of dyes, polymers, and other organic materials.

Scientific Research Applications

4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential in developing bioactive compounds.

    Medicine: Explored for its role in creating pharmaceutical intermediates.

    Industry: Utilized in the production of high-performance polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. This compound’s unique structure allows it to participate in multiple chemical reactions, making it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,3’,4,4’-Tetraaminodiphenylsulfone: Similar in structure but contains a sulfone group.

    4,4’-Diaminodiphenylmethane: Contains a methylene bridge instead of the direct aromatic linkage.

    3,3’,4,4’-Tetraaminodiphenyl Ether: Similar but includes an ether linkage.

Uniqueness

4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine is unique due to its multiple amino groups directly attached to the benzene rings, providing distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

4-[3-amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c19-11-2-5-13(17(22)8-11)10-1-4-14(16(21)7-10)15-6-3-12(20)9-18(15)23/h1-9H,19-23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWDQLXUGUDVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)N)N)N)C3=C(C=C(C=C3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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